6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS No.: 1502101-54-3
Cat. No.: VC3191253
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1502101-54-3 |
|---|---|
| Molecular Formula | C8H8N4O2 |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H8N4O2/c1-4-6(8(13)14)7-10-2-5(9)3-12(7)11-4/h2-3H,9H2,1H3,(H,13,14) |
| Standard InChI Key | WMSAGRVUSWUBRD-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=C(C=NC2=C1C(=O)O)N |
| Canonical SMILES | CC1=NN2C=C(C=NC2=C1C(=O)O)N |
Introduction
Chemical Identity and Properties
6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic organic compound with a unique structure combining pyrazole and pyrimidine rings. This fused ring system, combined with amino, methyl, and carboxylic acid functional groups, confers specific chemical and potential biological properties to the molecule.
The compound is characterized by the following key identifiers and physical properties:
| Property | Value |
|---|---|
| CAS Number | 1502101-54-3 |
| Molecular Formula | C₈H₈N₄O₂ |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H8N4O2/c1-4-6(8(13)14)7-10-2-5(9)3-12(7)11-4/h2-3H,9H2,1H3,(H,13,14) |
| Standard InChIKey | WMSAGRVUSWUBRD-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=C(C=NC2=C1C(=O)O)N |
| PubChem Compound ID | 83670769 |
The compound features a pyrazolo[1,5-a]pyrimidine core scaffold with three key functional groups: an amino group at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 3. This specific arrangement of functional groups contributes to the compound's chemical reactivity and potential biological interactions.
The presence of the carboxylic acid group at position 3 provides an important site for derivatization, potentially allowing for the creation of various amides, esters, or other functionalized derivatives. Meanwhile, the amino group at position 6 can participate in hydrogen bonding interactions and could serve as a site for further structural modifications.
Current Research and Future Perspectives
Research Applications
6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and related compounds have potential applications in various research areas:
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As building blocks for medicinal chemistry, particularly in the development of compounds with anti-inflammatory, antimicrobial, or anticancer properties
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As intermediates in the synthesis of more complex molecules with enhanced biological activities
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As potential fluorescent probes for biological or environmental applications
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As scaffolds for structure-activity relationship (SAR) studies to develop more potent and selective therapeutic agents
Future Research Directions
Several promising research directions could further explore the properties and applications of 6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid:
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Detailed investigation of its specific biological activities through in vitro and potentially in vivo studies
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Development of various derivatives, particularly amides, which have shown promising antimicrobial activities in related compounds
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Exploration of its potential as a bioisosteric replacement for other heterocyclic scaffolds in existing drug molecules
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Investigation of its photophysical properties and potential applications as a fluorescent probe
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Study of its binding interactions with various biological targets to elucidate potential mechanisms of action
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